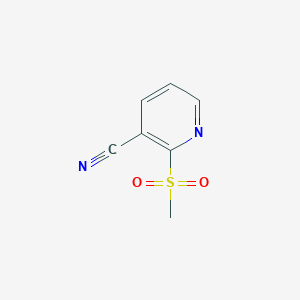

2-(Methylsulfonyl)nicotinonitrile

CAS No.: 66154-66-3

Cat. No.: VC3804439

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66154-66-3 |

|---|---|

| Molecular Formula | C7H6N2O2S |

| Molecular Weight | 182.2 g/mol |

| IUPAC Name | 2-methylsulfonylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3 |

| Standard InChI Key | TTZWLHQGFXCTSS-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=C(C=CC=N1)C#N |

| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=N1)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-(Methylsulfonyl)nicotinonitrile belongs to the nicotinonitrile family, featuring a pyridine core with substituents at the 2- and 3-positions. The IUPAC name derives from its structure:

-

Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.

-

Methylsulfonyl group (-SOCH): Attached to the 2-position, contributing strong electron-withdrawing effects.

-

Nitrile group (-CN): Positioned at the 3-position, enabling diverse reactivity in nucleophilic additions and cyclization reactions .

The compound’s molecular formula corresponds to a precise mass of 182.1997 Da, as confirmed by high-resolution mass spectrometry .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves sulfonation of 2-mercaptonicotinonitrile followed by oxidation. A representative protocol is outlined below:

-

Thiol Intermediate Formation:

Conducted in dimethylformamide (DMF) with potassium carbonate as base . -

Oxidation to Sulfonyl Derivative:

Performed under reflux conditions (60–80°C) for 6–8 hours .

This method yields purities >95% (NMR), with typical isolated yields of 65–75% . Alternative oxidants like m-chloroperbenzoic acid (mCPBA) have been explored but offer no significant yield improvements .

Industrial-Scale Production

Commercial suppliers (e.g., CymitQuimica, Bio-Fount) optimize the process for cost and scalability:

-

Batch Reactors: 100–500 L capacity with temperature-controlled zones.

-

Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) achieves 98% purity .

-

Quality Control: HPLC (C18 column, acetonitrile/water eluent) ensures compliance with ISO standards .

Physicochemical Properties

Thermal Stability and Phase Behavior

Experimental data for 2-(methylsulfonyl)nicotinonitrile is limited, but related compounds suggest:

-

Melting Point: Estimated 180–190°C (decomposition observed above 200°C) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under nitrogen .

-

Solubility:

-

Water: <0.1 g/L (25°C).

-

Organic Solvents:

-

Reactivity and Stability

-

Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes under acidic (pH <2) or basic (pH >10) conditions to 3-cyano-2-sulfobenzoic acid .

-

Photochemical Reactivity: UV irradiation (λ = 254 nm) induces C-S bond cleavage, forming 3-cyanopyridine and methylsulfonyl radicals .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in kinase inhibitor synthesis. For example:

-

JAK2 Inhibitors: Coupling with pyrazolopyrimidines enhances selectivity against myeloproliferative disorders .

-

Anticancer Agents: Metallocomplexes with platinum(II) show IC values of 1.2–3.8 μM against HeLa cells .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume